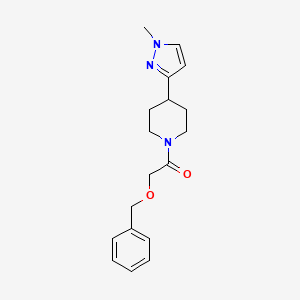

2-(benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-20-10-9-17(19-20)16-7-11-21(12-8-16)18(22)14-23-13-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXKGXUAUYTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrazole Group: The 1-methyl-1H-pyrazole moiety is introduced via a condensation reaction with a suitable pyrazole derivative.

Attachment of the Benzyloxy Group: The benzyloxy group is typically introduced through an etherification reaction using benzyl alcohol and a suitable leaving group.

Formation of the Ethanone Moiety: The ethanone group is introduced through an acylation reaction, often using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine and pyrazole derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug development, particularly for neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone depends on its specific biological target. Generally, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural and functional differences between the target compound and analogs from literature:

Key Observations:

- Heterocyclic Variations: Replacing pyrazole with pyridine (as in UDO ) or tetrazole (as in compounds from ) alters electronic properties and binding affinities.

- Linker Flexibility : Piperidine (6-membered, one N) vs. piperazine (6-membered, two Ns) affects solubility and steric bulk. Piperazine derivatives (e.g., ) may exhibit enhanced polarity.

Biological Activity

The compound 2-(benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a novel synthetic derivative that combines a benzyloxy group with a piperidine and pyrazole moiety. This structure suggests potential biological activities, particularly in pharmacology, where derivatives of pyrazole and piperidine are known for their diverse therapeutic effects.

Chemical Structure

The chemical formula for this compound is . It features:

- A benzyloxy group, which may enhance lipophilicity and cellular permeability.

- A piperidine ring that is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.

- A pyrazole moiety known for its antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to inhibit key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways . The incorporation of the piperidine structure may further enhance this activity by providing additional binding sites for target proteins.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes . The specific compound may modulate pathways involving cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, showing effectiveness against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance . The structural characteristics of this compound may contribute to its ability to penetrate bacterial membranes effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzyloxy group likely enhances hydrophobic interactions with biological targets, while the piperidine ring could be essential for receptor binding. Modifications to either of these components can lead to variations in potency and selectivity against specific biological targets.

| Component | Role in Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity |

| Piperidine ring | Provides analgesic and anti-inflammatory effects |

| Pyrazole moiety | Exhibits antitumor and antimicrobial properties |

Case Studies

Several studies have explored similar compounds with promising results:

- Antitumor Efficacy : A study on pyrazole derivatives demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models, indicating potential for cancer therapy .

- Anti-inflammatory Mechanism : Research highlighted how certain piperidine-containing compounds reduced inflammation markers in animal models, suggesting therapeutic applications in chronic inflammatory diseases .

- Antimicrobial Testing : A series of pyrazole compounds were tested against multi-drug resistant bacteria, showing effective inhibition of growth, which supports further exploration into their use as novel antibiotics .

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.40 Å in heterocycles) and confirms stereochemistry .

- NMR spectroscopy : H NMR identifies benzyloxy protons (δ 4.5–5.0 ppm) and piperidine protons (δ 1.5–3.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- DFT calculations : Predicts electronic properties and validates experimental bond angles .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Q. Methodological Answer :

- Core modifications : Synthesize analogs with substituted pyrazoles (e.g., fluorinated or methylated variants) and compare bioactivity .

- Functional group swaps : Replace benzyloxy with methoxy or phenoxy groups to assess solubility/activity trade-offs .

- Biological assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Data analysis : Use IC values and molecular docking (e.g., AutoDock) to correlate substituents with target binding .

Advanced: What strategies address contradictory solubility data observed in polar vs. nonpolar solvents?

Q. Methodological Answer :

- Solubility profiling : Conduct gradient solubility tests in DMSO, ethanol, and hexane, measuring via UV-Vis spectroscopy .

- HPLC analysis : Compare retention times under varied mobile phases (e.g., acetonitrile/water gradients) .

- Computational modeling : Use logP calculations (e.g., ChemAxon) to predict partitioning behavior .

- Functional group analysis : Polar benzyloxy groups may enhance solubility in DMSO, while the piperidine ring reduces it in hexane .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., pyrazole-piperidine coupling) be elucidated?

Q. Methodological Answer :

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

- Isotopic labeling : Use N-labeled pyrazole to track incorporation into the piperidine ring via N NMR .

- Theoretical modeling : DFT-based transition state analysis (e.g., Gaussian 09) to map energy barriers .

Basic: What are the best practices for ensuring regioselectivity during pyrazole functionalization?

Q. Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific pyrazole positions to guide substitutions .

- Metal-mediated reactions : Use Pd-catalyzed C-H activation for selective C-3 or C-5 functionalization .

- Reaction monitoring : Use HPLC-MS to detect regioselective intermediates early in the synthesis .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Q. Methodological Answer :

- Reactivity descriptors : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites .

- Machine learning : Train models on PubChem data to predict reaction outcomes (e.g., RDKit or DeepChem) .

- Transition metal compatibility : Screen catalysts (e.g., Pd, Cu) using virtual libraries (e.g., Reaxys) .

Advanced: How to resolve discrepancies in biological activity data across different assay conditions?

Q. Methodological Answer :

- Standardized protocols : Replicate assays in triplicate under controlled pH, temperature, and serum conditions .

- Meta-analysis : Compare data across published analogs (e.g., triazolo-pyrimidine derivatives) to identify trends .

- Pathway analysis : Use transcriptomics (RNA-seq) to validate target engagement in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.